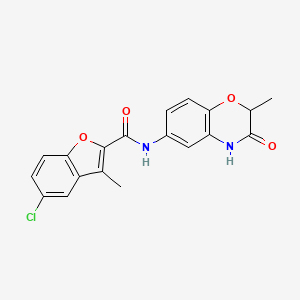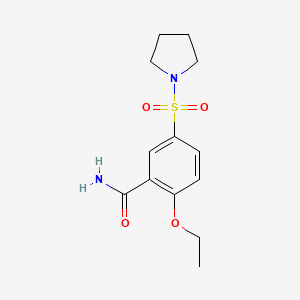![molecular formula C14H14N2O4S B6122379 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B6122379.png)
3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide, also known as MABA, is a chemical compound that has gained attention in the field of scientific research due to its potential as a therapeutic agent. MABA belongs to the class of sulfonamide compounds, which have been used in the treatment of various diseases, including bacterial infections, diabetes, and cancer. In
作用机制
3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide works by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. By inhibiting these enzymes, 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide can affect various cellular processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of carbonic anhydrase, which can lead to a decrease in the production of acid in the body. 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has also been found to inhibit the activity of histone deacetylases, which can affect gene expression and cellular processes. 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been shown to have anti-inflammatory effects, as it can inhibit the production of inflammatory cytokines. It has also been found to have anti-cancer effects, as it can induce apoptosis in cancer cells.
实验室实验的优点和局限性
3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yield and purity. It has been shown to have various biochemical and physiological effects, which make it a useful tool for studying cellular processes. However, there are also limitations to using 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and proteins. Additionally, 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide may have different effects in different cell types and under different experimental conditions.
未来方向
There are several future directions for research on 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide. One area of research is to further investigate its mechanism of action and identify its molecular targets. This could lead to the development of more specific and effective therapeutic agents. Another area of research is to study the effects of 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide in different disease models, such as cancer and diabetes. Finally, research could focus on developing new synthesis methods for 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide and optimizing its pharmacological properties. Overall, 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has the potential to be a valuable tool for scientific research and a promising therapeutic agent for various diseases.
合成方法
3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide can be synthesized by reacting 3-aminobenzoic acid with 2-methoxyaniline, followed by the addition of sulfonyl chloride. The reaction produces 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide as a white solid with a purity of over 95%. The synthesis method of 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been optimized to ensure high yield and purity of the compound.
科学研究应用
3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been studied for its potential as a therapeutic agent for a variety of diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
3-[(2-methoxyphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-20-13-8-3-2-7-12(13)16-21(18,19)11-6-4-5-10(9-11)14(15)17/h2-9,16H,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGCTXKTGIBANU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(2-Methoxyphenyl)amino]sulfonyl}benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-benzyl-4-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6122304.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6122309.png)
![2-(4-{[3-(hydroxymethyl)piperidin-1-yl]methyl}phenyl)-6-[2-(1H-pyrazol-1-yl)ethyl]pyrimidin-4(3H)-one](/img/structure/B6122316.png)
![3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazine](/img/structure/B6122325.png)
![1-(4-chlorophenyl)-N-({1-[3-(1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methyl)cyclopropanecarboxamide](/img/structure/B6122341.png)
![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)(phenyl)methylene]-4-methoxybenzohydrazide](/img/structure/B6122345.png)

![2-[4-(1-ethylpropyl)-1-(1-isopropyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6122364.png)
![2-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-N-ethylhydrazinecarbothioamide](/img/structure/B6122371.png)
![1-[3-(3,4-dimethylphenyl)-1H-pyrazol-4-yl]-N-(1,4-dioxan-2-ylmethyl)-N-methylmethanamine](/img/structure/B6122378.png)
![5-[(3,4-dimethylphenoxy)methyl]-3-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6122399.png)
![N-{2-[(2-methoxy-5-pyrimidinyl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B6122402.png)
![3-(4-chlorophenyl)-7-[2-(dimethylamino)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6122408.png)